molecular formula C17H19N7O4S B2560976 5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide CAS No. 2034522-99-9

5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2560976
CAS No.: 2034522-99-9
M. Wt: 417.44
InChI Key: XCFOJVMDFPRTME-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidine ring and a 2-methoxybenzamide moiety. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is notable for its heterocyclic aromaticity, which enhances binding interactions with biological targets, while the sulfamoyl group may contribute to solubility and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-methoxy-5-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O4S/c1-28-14-3-2-12(8-13(14)17(18)25)29(26,27)22-11-6-7-23(9-11)16-5-4-15-20-19-10-24(15)21-16/h2-5,8,10-11,22H,6-7,9H2,1H3,(H2,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFOJVMDFPRTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

The compound 5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide represents a novel class of organic molecules that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Triazolo[4,3-b]pyridazine moiety : This heterocyclic structure is known for its ability to interact with various biological targets.
  • Pyrrolidine ring : Often associated with enhancing biological activity through conformational flexibility.
  • Sulfamoyl group : This functional group is linked to various pharmacological effects, including antibacterial and antitumor activities.
  • Methoxybenzamide : Contributes to lipophilicity and aids in cellular permeability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazolo[4,3-b]pyridazine structure. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.24 to 13.1 μM .

The mechanism of action appears to involve the inhibition of key signaling pathways such as the ERK pathway, leading to reduced cell proliferation and induced apoptosis .

Enzyme Inhibition

The compound has been identified as an inhibitor of carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. By binding to the zinc ion at the enzyme's active site, it effectively inhibits its activity, suggesting potential applications in treating conditions like glaucoma and certain types of cancer .

Anti-inflammatory Effects

Compounds within this class have also demonstrated anti-inflammatory properties. They modulate cytokine release and inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Study 1: Antiproliferative Activity

In a comparative study examining various triazolo derivatives, it was found that a compound similar to this compound exhibited significant growth inhibition in MGC-803 cells with an IC50 value of 9.47 μM. The study concluded that this compound could serve as a lead for further development in anticancer therapies .

Study 2: Enzyme Interaction

Another investigation focused on the interaction between triazolo derivatives and carbonic anhydrase revealed that these compounds could effectively inhibit enzyme activity. The binding affinity was measured through competitive inhibition assays, confirming their potential as therapeutic agents for conditions influenced by carbonic anhydrase .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 Values
Compound ATriazolo[4,3-b]pyridazine coreAnticancer9.47 μM (MGC-803)
Compound BPyrrolidine ringCarbonic anhydrase inhibitorN/A
Compound CMethoxybenzamideAnti-inflammatoryN/A

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
5-(N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide [1,2,4]Triazolo[4,3-b]pyridazine Pyrrolidine-sulfamoyl, 2-methoxybenzamide Not explicitly reported Presumed PEF(S) binder (inferred)
(E)-2-(Benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d) Pyridazine + pyrazole Chloro, dimethylpyrazole, propenoic acid Not reported High melting point (187–189°C)
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid (E-4b) [1,2,4]Triazolo[4,3-b]pyridazine + pyrazole Dimethylpyrazole, propenoic acid Not reported High melting point (253–255°C)
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]Triazolo[4,3-b]pyridazine Methylphenyl, acetamide 317.35 (calculated) Lin28 protein inhibitor
2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl} sulfonyl)acetic acid [1,2,4]Triazolo[4,3-b]pyridazine Ethyl, sulfonylacetic acid 236.29 Not explicitly reported

Key Observations:

  • Core Heterocycle Variations: While the target compound uses a [1,2,4]triazolo[4,3-b]pyridazine core, analogues like E-4d and E-4b incorporate pyrazole or pyridazine rings, altering thermal stability (e.g., melting points differ by ~60–70°C between E-4d and E-4b) .
  • Biological Activity: Lin28-1632 demonstrates functional inhibition of Lin28 proteins at 80 µM , whereas the target compound’s structural relatives (e.g., sulphonamides 1–5 in –4) bind to PEF(S) by displacing TNS, a marker for allosteric site binding .

Functional and Pharmacological Comparisons

Table 2: Functional Profiles of Selected Analogues

Compound Class Target/Activity Efficacy/IC₅₀ Reference
Target Compound’s Class PEF(S) binding (inferred from sulphonamide-triazolo[4,3-b]pyridazine analogues) Displaces TNS (allosteric)
Lin28-1632 Lin28 protein inhibition 80 µM (topical)
[1,2,4]Triazolo[4,3-b]pyridazin-6-yl pyridines (8–10) PEF(S) binding High virtual screening rank
Sulphonamides (1–5) Calpain-1 modulation PAINs liability-free

Key Findings:

  • PAINs Liability: The target compound’s structural relatives, such as sulphonamides 1–5, were screened for PAINs (Pan-Assay Interference Compounds) liabilities using FAFDrug3, indicating suitability for further development .
  • Binding Mechanisms: Unlike Lin28-1632, which targets RNA-binding proteins, the target compound’s analogues (e.g., [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines) occupy a novel chemical space for PEF(S) binding, as shown by multidimensional scaling (MDS) plots .

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